Chloro(1,5-cyclooctadiene)iridium(I) dimer

Description

The exact mass of the compound Chloro(1,5-cyclooctadiene)iridium(I) dimer is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chloro(1,5-cyclooctadiene)iridium(I) dimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro(1,5-cyclooctadiene)iridium(I) dimer including the price, delivery time, and more detailed information at info@benchchem.com.

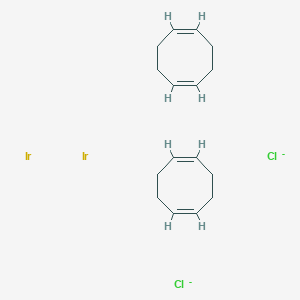

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;iridium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.2ClH.2Ir/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZHQWGWORCBJK-MIXQCLKLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2Ir2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923689 | |

| Record name | Cyclooctadiene iridium chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12112-67-3 | |

| Record name | Cyclooctadiene iridium chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-μ-chlorobis[(1,2,5,6-η)cycloocta-1,5-diene]diiridium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chloro(1,5-cyclooctadiene)iridium(I) dimer crystal structure

An In-depth Technical Guide to the Crystal Structure of Chloro(1,5-Cyclooctadiene)iridium(I) Dimer

Authored by a Senior Application Scientist

Introduction: The Central Role of [Ir(COD)Cl]₂ in Homogeneous Catalysis

Chloro(1,5-cyclooctadiene)iridium(I) dimer, with the chemical formula [Ir(COD)Cl]₂, is a cornerstone organometallic complex that serves as a vital precursor in the field of homogeneous catalysis.[1][2] This air-stable, orange-red crystalline solid is prized for its reliability and versatility in synthesizing a vast array of more complex iridium catalysts.[2][3] Its significance lies in the unique combination of a stable dimeric structure in the solid state and its facile reactivity in solution. The bridging chloride ligands are readily cleaved by donor ligands, providing a clean and efficient entry point to monomeric iridium(I) complexes.

These derivative catalysts are instrumental in critical organic transformations, including hydrogenations, hydrosilylations, C-H bond activation, and asymmetric allylic substitutions.[3][4][5] Notably, it is the direct precursor to the renowned Crabtree's catalyst, a highly effective catalyst for hydrogenation reactions.[1][4][5] Understanding the precise three-dimensional arrangement of atoms within the [Ir(COD)Cl]₂ crystal is therefore not merely an academic exercise; it is fundamental to appreciating its stability, reactivity, and ultimate utility in catalyst design and drug development. This guide provides an in-depth examination of its synthesis, crystal structure, and the experimental methodologies used for its characterization.

Synthesis and Crystallization: From Precursor to Precision Structure

The formation of high-quality crystals suitable for X-ray diffraction is inextricably linked to the synthesis protocol. The most common and effective method involves the reduction of an iridium(III) salt in the presence of the 1,5-cyclooctadiene (COD) ligand.

Causality in Synthesis: The 'Why' Behind the Method

The standard synthesis involves refluxing hydrated iridium trichloride (IrCl₃·3H₂O) with an excess of 1,5-cyclooctadiene in an alcohol-water solvent mixture, typically ethanol or isopropanol.[2][3][6] The choice of an alcohol solvent is critical and twofold: it serves as a solvent for the reactants and, more importantly, as the reducing agent. During the reflux, the alcohol is oxidized, which facilitates the reduction of the iridium center from the +3 to the +1 oxidation state.[2][7] The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the potential oxidation of the final air-sensitive Ir(I) product in solution.[8] As the reaction progresses and the solution cools, the product, [Ir(COD)Cl]₂, which is sparingly soluble in the alcohol mixture, precipitates as a vibrant orange-red microcrystalline solid.[3][8] This precipitation process is itself a form of crystallization, yielding the material used for further analysis.

Workflow for Synthesis of [Ir(COD)Cl]₂

Caption: Workflow for the synthesis and purification of [Ir(COD)Cl]₂.

The Crystal Structure of [Ir(COD)Cl]₂: A Detailed Analysis

The solid-state structure of chloro(1,5-cyclooctadiene)iridium(I) dimer has been extensively studied by single-crystal X-ray diffraction, a powerful technique for determining the precise arrangement of atoms in a crystalline solid.[9][10] These studies reveal a dimeric molecule where two Ir(COD)Cl units are linked together by bridging chloride ligands.

Molecular Geometry and Coordination

The core of the molecule consists of a four-membered Ir₂Cl₂ ring.[2] This ring is not planar but is folded along the vector connecting the two chloride atoms, with a reported dihedral angle of 86°.[2] Each iridium atom is a d⁸ metal center and adopts a square planar coordination geometry, which is characteristic of such complexes.[2] The four coordination sites around each iridium atom are occupied by:

-

The two double bonds of one 1,5-cyclooctadiene (COD) ligand.

-

Two bridging chloride atoms.

The COD ligand coordinates to the iridium center in a bidentate fashion through its two C=C double bonds. The molecule exists as two primary polymorphs, a more common red-orange form and a yellow-orange form, which have slightly different crystal packing arrangements but retain the same fundamental molecular structure.[2]

Tabulated Crystallographic Data

While specific crystallographic parameters can vary slightly between studies and polymorphs, the following table summarizes representative data for the common red-orange form.

| Parameter | Value | Significance |

| Chemical Formula | C₁₆H₂₄Cl₂Ir₂ | Confirms the dimeric nature of the complex.[2] |

| Molar Mass | 671.70 g/mol | Essential for quantitative experimental work.[2] |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/n | Defines the specific symmetry operations within the unit cell. |

| Coordination Geometry | Square Planar (for each Ir center) | Typical for a d⁸ metal complex, influencing its reactivity.[2] |

| Ir₂Cl₂ Core | Folded (Dihedral angle ≈ 86°) | This deviation from planarity is a key structural feature.[2] |

| Appearance | Red-orange solid | A physical characteristic used for identification.[2] |

Reactivity: The Bridge-Cleavage Mechanism

The structural arrangement is directly responsible for the compound's utility as a catalyst precursor. The iridium-chloride bridging bonds are the most labile points in the structure. When [Ir(COD)Cl]₂ is dissolved in a solvent containing a coordinating ligand (L), such as a phosphine or an amine, the chloride bridges are readily cleaved. This reaction breaks the dimer apart to form two equivalents of a monomeric square planar complex, Ir(COD)Cl(L). This process provides a clean and quantitative route to catalytically active species.

Caption: Cleavage of the dimer with ligand 'L' to form monomeric species.

Experimental Protocols

Scientific integrity demands reproducible and verifiable methodologies. The following sections detail the protocols for the synthesis and structural characterization of [Ir(COD)Cl]₂.

Protocol 1: Synthesis of [Ir(COD)Cl]₂

This protocol is adapted from established literature procedures.[3][6]

Safety: Handle all reagents in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Iridium compounds are precious and should be handled with care to minimize waste.

Materials:

-

Iridium(III) chloride hydrate (IrCl₃·3H₂O)

-

1,5-Cyclooctadiene (COD)

-

Ethanol (or Isopropanol), 200 proof

-

Deionized water

-

Methanol, anhydrous

-

Round-bottomed flask equipped with a reflux condenser and magnetic stir bar

-

Nitrogen or Argon gas inlet

-

Heating mantle

-

Buchner funnel and filter flask

Procedure:

-

Setup: To a 100 mL round-bottomed flask, add IrCl₃·3H₂O (1.0 g).

-

Reagent Addition: Add 20 mL of ethanol (or isopropanol) and 10 mL of deionized water. Add 1,5-cyclooctadiene (3 mL) to the mixture.

-

Inert Atmosphere: Flush the flask with nitrogen gas for 5 minutes to create an inert atmosphere.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The solution will gradually change color as the orange-red product begins to precipitate. Continue refluxing for 18-24 hours.

-

Cooling & Precipitation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. A significant amount of orange-red precipitate should be visible.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with several small portions of cold methanol to remove any unreacted COD and other soluble impurities.

-

Drying: Dry the final product under vacuum at room temperature for at least 8 hours. The expected yield is typically high, often exceeding 90%.[6][11]

Protocol 2: Single-Crystal X-ray Diffraction Workflow

Obtaining the crystal structure is a multi-step process that requires specialized equipment and expertise.[12]

Causality in Crystallography: The goal is to obtain a single, high-quality crystal that will diffract X-rays in a predictable pattern.[13] This pattern contains the information about the electron density, and therefore the atomic positions, within the crystal lattice. Slow, careful crystallization is paramount. For [Ir(COD)Cl]₂, suitable crystals can often be grown by slow evaporation of a dichloromethane solution or by vapor diffusion of a non-solvent (like hexane) into a concentrated solution of the complex.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of [Ir(COD)Cl]₂.

-

Storage: The solid is relatively stable in air, but for long-term storage, it is best kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated (2-8°C) to prevent slow degradation.[3][14] It should also be protected from light.[5][14]

-

Handling: While the solid is air-stable, solutions of the complex can be sensitive to air and should be handled using standard Schlenk line or glovebox techniques.[2]

-

Safety: The compound is classified as an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[14][15][16] Always handle with appropriate PPE, including gloves and safety glasses, in a well-ventilated area or fume hood.[16][17] Avoid creating dust.[16][17]

References

-

American Elements. (n.d.). Chloro(1,5-cyclooctadiene)iridium(I) Dimer. Retrieved from [Link]

- Google Patents. (2017). CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer.

-

Wikipedia. (n.d.). Cyclooctadiene iridium chloride dimer. Retrieved from [Link]

- Google Patents. (2002). US6399804B2 - Method for producing [Ir(cod)Cl]2.

-

PubChem. (n.d.). Chloro(1,5-cyclooctadiene)iridium(I) dimer. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Ghattas, W., & Hosseini, M. W. (2006). X-Ray Crystallography of Chemical Compounds. In Methods in Molecular Biology, vol 345. Humana Press. Retrieved from [Link]

-

Crabtree, R. H., Quirk, J. M., Fillebeen-Khan, T., & Morris, G. E. (1982). An Efficient Synthesis of [Ir(cod)Cl]2 and Its Reaction with PMe2Ph to Give FAC-[IrH(PMe2C6H4)(PMe2Ph)3]. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. Retrieved from [Link]

-

Gelest, Inc. (2017). SAFETY DATA SHEET - IRIDIUM(I) CYCLOOCTADIENE CHLORIDE, dimer. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

University of the Witwatersrand. (2020). X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I). Retrieved from [Link]

Sources

- 1. Chloro(1,5-cyclooctadiene)iridium(I) dimer, Ir 57.2% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Cyclooctadiene iridium chloride dimer - Wikipedia [en.wikipedia.org]

- 3. Chloro(1,5-cyclooctadiene)iridium(I) dimer | 12112-67-3 [chemicalbook.com]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US6399804B2 - Method for producing [Ir(cod)Cl]2 - Google Patents [patents.google.com]

- 7. Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer - Google Patents [patents.google.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties - Enlighten Theses [theses.gla.ac.uk]

- 11. semanticscholar.org [semanticscholar.org]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemscene.com [chemscene.com]

- 15. Chloro(1,5-cyclooctadiene)iridium(I) dimer | C16H24Cl2Ir2-2 | CID 6436381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. gelest.com [gelest.com]

An In-depth Technical Guide to the Physical Properties of Chloro(1,5-cyclooctadiene)iridium(I) Dimer, [Ir(cod)Cl]₂

Foreword

For researchers, scientists, and professionals in drug development and catalysis, a comprehensive understanding of the physical and chemical properties of precursor materials is paramount. Chloro(1,5-cyclooctadiene)iridium(I) dimer, commonly abbreviated as [Ir(cod)Cl]₂, stands as a cornerstone organometallic complex, serving as a versatile and indispensable starting material for the synthesis of a myriad of iridium-based catalysts and therapeutic agents. Its efficacy in critical applications such as homogeneous catalysis, including hydrogenation and C-H activation, hinges on a precise knowledge of its intrinsic characteristics.

This technical guide provides an in-depth exploration of the core physical properties of [Ir(cod)Cl]₂. Moving beyond a simple compilation of data, this document elucidates the causality behind its observed characteristics and provides field-proven insights into its handling and characterization. The protocols detailed herein are designed to be self-validating, ensuring that researchers can confidently verify the quality and integrity of this pivotal precursor.

General and Structural Properties

[Ir(cod)Cl]₂ is a dimeric iridium(I) complex. The two iridium centers are bridged by two chloride ligands, and each iridium atom is coordinated to a 1,5-cyclooctadiene (cod) ligand. This coordination environment results in a square planar geometry around each iridium atom, a typical configuration for a d⁸ transition metal complex.[1] The solid is air-stable, but its solutions are susceptible to degradation in the presence of air and should be handled under an inert atmosphere.[1]

The molecule crystallizes in two primary polymorphs: a more common red-orange form and a yellow-orange form.[1] The core of the dimer, the Ir₂Cl₂ unit, is folded, exhibiting a dihedral angle of approximately 86°.[1]

Core Physical Characteristics

A summary of the fundamental physical properties of [Ir(cod)Cl]₂ is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₄Cl₂Ir₂ | [1][2] |

| Molecular Weight | 671.70 g/mol | [1][2] |

| Appearance | Orange to dark red powder or crystals | [3] |

| Melting Point | 190-205 °C (decomposes) | [3] |

| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane, methanol); Insoluble in water. | [1] |

| Density | 2.65 g/cm³ (red polymorph) | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of [Ir(cod)Cl]₂. The following sections detail the expected spectral data from various techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of [Ir(cod)Cl]₂ in solution. Due to the dimeric nature and the symmetry of the complex, the ¹H and ¹³C NMR spectra exhibit characteristic signals for the 1,5-cyclooctadiene ligand.

¹H NMR (in CDCl₃):

-

Olefinic Protons (=CH): These protons typically appear as a multiplet in the downfield region of the spectrum.

-

Aliphatic Protons (-CH₂-): The methylene protons of the cyclooctadiene ligand will also present as multiplets in the upfield region.

¹³C NMR (in CDCl₃):

-

Olefinic Carbons (=CH): The carbons of the double bonds will have a characteristic chemical shift in the downfield region.

-

Aliphatic Carbons (-CH₂-): The saturated carbons of the cyclooctadiene ring will appear in the upfield region.

Note: Precise chemical shifts can vary slightly depending on the solvent and the concentration of the sample. It is crucial to use a high-purity, deuterated solvent for analysis.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For [Ir(cod)Cl]₂, the IR spectrum is characterized by the vibrational modes of the 1,5-cyclooctadiene ligand.

Key IR Absorption Bands:

-

C-H stretching (sp² carbons): Vibrations associated with the olefinic C-H bonds.

-

C-H stretching (sp³ carbons): Vibrations from the methylene C-H bonds.

-

C=C stretching: A characteristic absorption for the double bonds within the cyclooctadiene ring.

-

CH₂ bending (scissoring and rocking): Vibrational modes of the methylene groups.

The absence of strong absorptions in the regions characteristic of other functional groups (e.g., O-H or N-H) is a key indicator of the purity of the complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the [Ir(cod)Cl]₂ molecule. The spectrum, typically recorded in a solvent like dichloromethane (CH₂Cl₂), will show absorption bands corresponding to metal-to-ligand charge transfer (MLCT) and d-d transitions. The exact position and intensity of these bands are sensitive to the solvent and the coordination environment of the iridium center.

Experimental Protocols for Characterization

To ensure the integrity of experimental results, rigorous characterization of [Ir(cod)Cl]₂ is essential. The following are step-by-step methodologies for key analytical techniques.

Synthesis of [Ir(cod)Cl]₂

A common and efficient method for the synthesis of [Ir(cod)Cl]₂ involves the reaction of a hydrated iridium halide salt with 1,5-cyclooctadiene in an alcohol-water mixture.[4] This process involves the reduction of Ir(III) or Ir(IV) to Ir(I).

Step-by-Step Synthesis Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve hydrated iridium trichloride (IrCl₃·nH₂O) in a mixture of a suitable alcohol (e.g., isopropanol or ethanol) and water.[4]

-

Add an excess of 1,5-cyclooctadiene (cod) to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The color of the solution will typically change from dark brown to a vibrant orange or red.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature. The product, [Ir(cod)Cl]₂, will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials and byproducts.[4]

-

Dry the final product under vacuum to yield orange to red crystals.

Caption: Workflow for the synthesis of [Ir(cod)Cl]₂.

NMR Spectroscopic Analysis

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the [Ir(cod)Cl]₂ sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle agitation or sonication may be used if necessary.

Instrumental Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Instrumental Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FTIR Spectroscopic Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean before analysis.

-

Place a small amount of the solid [Ir(cod)Cl]₂ sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Data Acquisition: Collect the spectrum and perform a background subtraction using a spectrum of the empty ATR crystal.

Single-Crystal X-ray Diffraction

For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is the gold standard.

Crystal Growth:

-

Dissolve a small amount of [Ir(cod)Cl]₂ in a suitable solvent system (e.g., dichloromethane/ethanol).[4]

-

Slowly evaporate the solvent at room temperature or use a vapor diffusion technique to grow single crystals suitable for diffraction.

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Process the diffraction data and solve the crystal structure using appropriate software.

-

Refine the structural model to obtain precise bond lengths, bond angles, and other crystallographic parameters. A Crystallographic Information File (CIF) can be generated from these data.[5]

Caption: A comprehensive workflow for the characterization of [Ir(cod)Cl]₂.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of [Ir(cod)Cl]₂, a critical precursor in modern chemistry. By understanding its structural features, spectroscopic signatures, and the appropriate methods for its synthesis and characterization, researchers can ensure the quality and reliability of their work. The protocols and data presented herein serve as a valuable resource for scientists and professionals who rely on this versatile organometallic complex for their research and development endeavors. Adherence to these guidelines will facilitate reproducible and high-impact scientific outcomes.

References

- Herde, J. L., Lambert, J. C., & Senoff, C. V. (1974). Cyclooctene and 1,5-Cyclooctadiene Complexes of Iridium(I). Inorganic Syntheses, 15, 18-20.

- Crabtree, R. H., & Morris, G. E. (1977). A new, convenient synthesis of [Ir(cod)Cl]2 (cod = 1,5-cyclooctadiene). Journal of Organometallic Chemistry, 135(3), 395-396.

-

Wikipedia contributors. (2023, November 27). Cyclooctadiene iridium chloride dimer. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

- Kennard, C. H. L., Smith, G., & White, A. H. (2021). Structural and Electronic Effects of X-ray Irradiation on Prototypical [M(COD)Cl]2 Catalysts. The Journal of Physical Chemistry A, 125(34), 7436–7445. (Note: While this paper discusses the effects of X-rays, it provides a CIF file for [Ir(cod)Cl]2.)

-

Johnson Matthey. Ir 93: [IrCl(cod)]2. Retrieved January 25, 2026, from [Link]

-

PubChem. Chloro(1,5-cyclooctadiene)iridium(I) dimer. Retrieved January 25, 2026, from [Link]

Sources

[Ir(cod)Cl]2 molecular weight and formula

An In-Depth Technical Guide to Chloro(1,5-cyclooctadiene)iridium(I) Dimer, [Ir(cod)Cl]₂

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Chloro(1,5-cyclooctadiene)iridium(I) dimer, commonly abbreviated as [Ir(cod)Cl]₂. This organometallic compound is a cornerstone precursor in modern synthetic and catalytic chemistry, valued for its reliability and versatility in generating highly active iridium catalysts. We will delve into its fundamental properties, molecular architecture, synthesis, handling, and pivotal applications, providing field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.

Core Compound Identity and Properties

[Ir(cod)Cl]₂ is an air-stable, orange-red crystalline solid that has become indispensable in organometallic chemistry and homogeneous catalysis.[1] Its primary utility lies in its role as a stable and convenient starting material for a vast array of iridium(I) and iridium(III) complexes.[2][3] The dimeric structure, featuring two bridging chloride ligands, can be easily cleaved by coordinating solvents or ligands, providing access to monomeric iridium species that are often the catalytically active agents.

While the solid is robust, solutions of the complex can degrade in the presence of air and should be handled under an inert atmosphere.[1]

Quantitative Data Summary

For ease of reference, the key chemical and physical properties of [Ir(cod)Cl]₂ are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₂₄Cl₂Ir₂ | [1][2][4] |

| Molecular Weight | 671.70 g/mol | [1][2][4][5] |

| CAS Number | 12112-67-3 | [2][4][5] |

| Appearance | Orange to red crystalline solid/powder | [1][2][6] |

| Density | 2.65 g/cm³ (red polymorph) | [1] |

| Melting Point | 205 °C (decomposes) | [3][6] |

| Solubility | Soluble in many organic solvents (e.g., chloroform, dichloromethane); Insoluble in water. | [1][3][6] |

Molecular Structure and Chemical Causality

The structure of [Ir(cod)Cl]₂ is central to its reactivity. It consists of two iridium(I) centers, each adopting a square planar geometry, which is characteristic for a d⁸ transition metal complex.[1] The two iridium atoms are bridged by two chloride ligands. Each iridium center is also coordinated to one molecule of 1,5-cyclooctadiene (COD), a bidentate olefin ligand.

The Ir₂Cl₂ core is not planar but is folded, with a reported dihedral angle of 86°.[1] This folding relieves steric strain between the bulky COD ligands. The relative stability of the dimer and the lability of the bridging chloride ligands are the key reasons for its widespread use as a catalyst precursor. The addition of a coordinating ligand (L), such as a phosphine, readily cleaves the dimer to form monomeric complexes of the type Ir(cod)(L)Cl.

Caption: Workflow for the synthesis of [Ir(cod)Cl]₂.

Step-by-Step Methodology

This protocol is designed to be self-validating, with a distinct color change indicating the progress of the reaction.

-

Reagent Preparation : In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, dissolve the iridium precursor (e.g., IrCl₃·nH₂O, IrCl₄·nH₂O, or H₂IrCl₆) in a 2:1 to 1:1 volumetric mixture of isopropanol and deionized water. [7]2. Inert Atmosphere : Purge the flask with an inert gas, such as argon or nitrogen. This is critical as the desired Ir(I) product can be sensitive to oxidation in solution.

-

Ligand Addition : Add 1,5-cyclooctadiene (COD) to the stirring solution. A typical molar ratio of iridium to COD is approximately 1:8.6. [7]4. Reflux : Heat the reaction mixture to reflux (boiling temperature) and maintain it for 18-24 hours. [7]During this time, the solution will change color from dark brown or black to a clear, intense red, indicating the formation of the Ir(I) complex.

-

Crystallization : After the reflux period, allow the flask to cool slowly to room temperature. Shiny, red-orange crystals of [Ir(cod)Cl]₂ will precipitate from the solution. [7]6. Isolation : Collect the crystals by filtration. To maximize yield, the filtrate can be concentrated to about 30-50% of its original volume to precipitate more product. [7]7. Purification : Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting materials or byproducts. [7]8. Drying : Dry the final product under vacuum. Yields for this method are typically around 90-95%. [7]

Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of [Ir(cod)Cl]₂ and ensuring laboratory safety.

-

Handling : Always handle the compound in a well-ventilated area or a fume hood. [8]Avoid breathing dust. [8][9]Personal protective equipment (PPE), including gloves (neoprene or nitrile), safety goggles, and a lab coat, should be worn. [9]* Storage : Store the solid in a tightly sealed container under an inert atmosphere (nitrogen or argon). [4]It should be kept in a cool, dry, and dark place, with recommended temperatures between 2-8°C. [3]For long-term storage of solutions, temperatures of -20°C are advised. [2]* Safety : [Ir(cod)Cl]₂ is known to cause skin and serious eye irritation and may cause respiratory irritation. [5][8]It is incompatible with strong oxidizing agents. [9]Always consult the Safety Data Sheet (SDS) before use.

Key Applications in Catalysis

[Ir(cod)Cl]₂ is rarely used as a catalyst itself but serves as a premier precursor for generating active catalytic species. [1][2]Its primary role is to provide a reliable source of Ir(I).

Caption: General pathway from [Ir(cod)Cl]₂ to an active catalyst.

Notable applications include:

-

Hydrogenation : It is famously used to prepare Crabtree's catalyst, [Ir(cod)(PCy₃)(py)]PF₆, a highly effective catalyst for the hydrogenation of sterically hindered olefins. [2][3]* C-H Activation/Borylation : It is a precursor for catalysts used in the ortho-borylation of arenes, a powerful method for functionalizing aromatic rings. [3]* Asymmetric Catalysis : In combination with chiral ligands, it forms catalysts for various enantioselective transformations, including hydrogenations, allylic substitutions, and reductions of imines. [3]* Hydroamination : The complex itself can serve as a precatalyst for the intramolecular hydroamination of unactivated alkenes, forming nitrogen-containing heterocyclic compounds. [3][10]

References

- Google Patents. (2002). Method for producing [Ir(cod)Cl]2. US6399804B2.

-

Wikipedia. (2023). Cyclooctadiene iridium chloride dimer. [Link]

-

PubChem. Chloro(1,5-cyclooctadiene)iridium(I) dimer. National Center for Biotechnology Information. [Link]

-

Fougeroux, P., et al. (1980). An Efficient Synthesis of [Ir(cod)Cl]2 and Its Reaction with PMe2Ph to Give FAC-[IrH(PMe2C6H4)(PMe2Ph)3]. Inorganica Chimica Acta, 39, 131-132. [Link]

-

Hesp, K. D., et al. (2010). [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation. Journal of the American Chemical Society, 132(1), 413-426. [Link]

-

Gelest, Inc. (2017). SAFETY DATA SHEET - IRIDIUM(I) CYCLOOCTADIENE CHLORIDE, dimer. [Link]

Sources

- 1. Cyclooctadiene iridium chloride dimer - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chloro(1,5-cyclooctadiene)iridium(I) dimer | 12112-67-3 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Chloro(1,5-cyclooctadiene)iridium(I) dimer | C16H24Cl2Ir2-2 | CID 6436381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chloro(1,5-cyclooctadiene)iridium(I) Dimer | 12112-67-3 | TCI AMERICA [tcichemicals.com]

- 7. US6399804B2 - Method for producing [Ir(cod)Cl]2 - Google Patents [patents.google.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. gelest.com [gelest.com]

- 10. [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

chloro(1,5-cyclooctadiene)iridium(I) dimer CAS number

An In-Depth Technical Guide to Chloro(1,5-cyclooctadiene)iridium(I) Dimer

CAS Number: 12112-67-3

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. It details the essential properties, synthesis, handling, and catalytic applications of chloro(1,5-cyclooctadiene)iridium(I) dimer, a pivotal precursor in modern organometallic chemistry and homogeneous catalysis.

Introduction: A Gateway to Iridium Catalysis

Chloro(1,5-cyclooctadiene)iridium(I) dimer, commonly abbreviated as [Ir(COD)Cl]₂, is an orange-red, air-stable solid that has become an indispensable tool in synthetic chemistry.[1] Its significance lies not in its direct catalytic activity but in its role as a versatile and reliable precursor to a vast array of catalytically active iridium(I) and iridium(III) complexes.[2][3] The 1,5-cyclooctadiene (COD) ligand, a chelating diene, is sufficiently labile to be readily displaced by other ligands, such as phosphines, carbenes, or chiral diamines. This allows for the systematic and modular synthesis of tailored catalysts for specific transformations.

The iridium centers in the dimeric structure are square planar, a typical geometry for d⁸ metal complexes. The molecule features two iridium atoms bridged by two chloride ligands, with each iridium atom also coordinated to one COD ligand.[1] While the solid is stable in air, its solutions are susceptible to degradation and should be handled under an inert atmosphere.[1]

Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is critical for its safe and effective use in a laboratory setting.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 12112-67-3 | [1] |

| Molecular Formula | C₁₆H₂₄Cl₂Ir₂ | [1] |

| Molecular Weight | 671.70 g/mol | [1] |

| Appearance | Orange to dark red powder or crystals | |

| Structure | Dimeric, chloro-bridged square planar Ir(I) centers | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Stability | Solid is air-stable; solutions are air-sensitive | [1] |

Safety and Handling

[Ir(COD)Cl]₂ is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

GHS Hazard Statements: [4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

May be harmful if swallowed or in contact with skin.[4]

Precautionary Measures: [5]

-

Engineering Controls: Use only in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

-

Storage: Keep in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[5] Refrigerated storage (0-10°C) is recommended.

Synthesis of [Ir(COD)Cl]₂

The standard and most common synthesis of chloro(1,5-cyclooctadiene)iridium(I) dimer involves the reduction of an iridium(III) salt in the presence of the COD ligand. The causality behind this choice is the favorable reduction of Ir(III) to the catalytically relevant Ir(I) oxidation state, stabilized by the π-acceptor character of the diene ligand.

Standard Synthetic Protocol

The preparation involves heating hydrated iridium trichloride (IrCl₃·xH₂O) with an excess of 1,5-cyclooctadiene in an alcohol solvent, such as ethanol or isopropanol.[1] The alcohol serves as both the solvent and the reducing agent.

Experimental Protocol: Synthesis of [Ir(COD)Cl]₂ [1][6]

-

Inert Atmosphere: To a three-necked flask equipped with a reflux condenser and a magnetic stir bar, add hydrated iridium trichloride. Purge the flask with an inert gas (nitrogen or argon).

-

Reagent Addition: Add degassed absolute ethanol, followed by 1,5-cyclooctadiene. The molar ratio of IrCl₃ to COD is typically in the range of 1:1 to 1:1.5.[6]

-

Reaction: Heat the mixture to reflux (e.g., 110-130°C with an oil bath) with stirring.[6] As the reaction progresses, the Ir(III) is reduced to Ir(I), and the orange-red product, [Ir(COD)Cl]₂, precipitates from the solution.

-

Isolation: After the reaction is complete (indicated by the cessation of further crystal formation), cool the mixture to room temperature.[6]

-

Washing: Remove the supernatant liquid via cannula transfer under inert atmosphere. Wash the crystalline product several times with cold, degassed ethanol to remove any unreacted starting materials.[6]

-

Drying: Dry the resulting orange-red crystals under vacuum to yield the final product.

This self-validating system relies on the low solubility of the dimeric product in the alcohol solvent at room temperature, which drives the reaction to completion and simplifies purification.

Core Application: A Precursor for Homogeneous Catalysis

The primary utility of [Ir(COD)Cl]₂ is its function as a starting material for a multitude of iridium catalysts. The general workflow involves the reaction of the dimer with ligands (L), which cleave the chloride bridges to form monomeric iridium complexes of the type [Ir(COD)(L)Cl] or, with bidentate ligands (L-L), [Ir(COD)(L-L)]⁺X⁻.

Preparation of Crabtree's Catalyst

One of the most notable derivatives of [Ir(COD)Cl]₂ is Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]⁺PF₆⁻, renowned for its high activity in hydrogenation reactions.[2]

Asymmetric Hydrogenation

In drug development and fine chemical synthesis, enantioselective reactions are paramount. [Ir(COD)Cl]₂ is a common precursor for preparing chiral catalysts for asymmetric hydrogenation. This is achieved by reacting it with chiral diphosphine ligands (e.g., BINAP, SEGPHOS). These catalysts are crucial for producing enantiomerically pure pharmaceuticals.

C-H Activation and Functionalization

Iridium catalysts derived from [Ir(COD)Cl]₂ are highly effective in directing C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. This has profound implications for streamlining synthetic routes. A key example is the iridium-catalyzed borylation of arenes.

Experimental Protocol: Iridium-Catalyzed Aromatic Borylation

-

Setup: In a nitrogen-filled glovebox, charge a screw-capped vial with [Ir(COD)Cl]₂ (0.015 mmol), a bipyridyl ligand (e.g., 2,2'-bipyridyl, 0.03 mmol), and bis(pinacolato)diboron (1.0 mmol).

-

Reagent Addition: Add the aromatic substrate (60 mmol) to the vial.

-

Reaction: Seal the vial and stir the mixture at 80°C for 16 hours. The causality for heating is to provide the necessary activation energy for the C-H bond cleavage step.

-

Workup: After cooling, the reaction mixture can be analyzed by GC-MS. For purification, extract the product with a suitable solvent (e.g., benzene), wash with brine, and dry over magnesium sulfate. Further purification can be achieved by distillation or chromatography.

Other Key Transformations

The versatility of [Ir(COD)Cl]₂ as a precursor extends to a wide range of other important chemical transformations, including:

-

Hydrosilylation: The addition of Si-H bonds across double or triple bonds.[2][3]

-

Allylic Substitution: The substitution of a leaving group at an allylic position, often with high stereocontrol.[2][3]

-

Intramolecular Hydroamination: The addition of an N-H bond across an alkene, which is a powerful method for synthesizing nitrogen-containing heterocycles.[7]

Mechanistic studies, often supported by computational chemistry, have been crucial in understanding these complex transformations. For instance, in hydroamination, an olefin activation mechanism is favored over the oxidative addition of the N-H bond.[7] This insight is vital for ligand design and reaction optimization.

Conclusion

Chloro(1,5-cyclooctadiene)iridium(I) dimer is more than just a chemical compound; it is a foundational pillar of modern homogeneous catalysis. Its straightforward synthesis, reliable reactivity, and the vast catalytic potential of its derivatives make it an essential reagent for researchers in academia and industry. For professionals in drug development, the ability to generate highly selective and active catalysts from this single precursor provides a powerful platform for the efficient and stereocontrolled synthesis of complex molecular targets. A comprehensive understanding of its properties, handling, and reaction scope is crucial for leveraging its full potential in innovation and discovery.

References

-

Chloro(1,5-cyclooctadiene)iridium(I) Dimer | AMERICAN ELEMENTS ®. Available at: [Link]

-

Cyclooctadiene iridium chloride dimer - Wikipedia. Available at: [Link]

- CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer - Google Patents.

-

Chloro(1,5‐Cyclooctadiene)Rhodium(I) Dimer | Request PDF - ResearchGate. Available at: [Link]

-

Chloro(1,5-cyclooctadiene)iridium(I) dimer | C16H24Cl2Ir2-2 | CID 6436381 - PubChem. Available at: [Link]

-

[Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation - PubMed. Available at: [Link]

-

Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - RSC Publishing. Available at: [Link]

-

Computational Study of the Ir-Catalyzed Formation of Allyl Carbamates from CO2 | Organometallics - ACS Publications. Available at: [Link]

-

A Novel Catalysis of [{IrCl(cod)}2] Complex in Organic Syntheses - ResearchGate. Available at: [Link]

-

Chloro(1,5-cyclooctadiene)rhodium(I) dimer. Available at: [Link]

-

Reactions of the (cyclooctadiene)iridium complex CpIr(cod) with halogens - ResearchGate. Available at: [Link]

Sources

- 1. Cyclooctadiene iridium chloride dimer - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chloro(1,5-cyclooctadiene)iridium(I) dimer, Ir 57.2% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Chloro(1,5-cyclooctadiene)iridium(I) dimer | C16H24Cl2Ir2-2 | CID 6436381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer - Google Patents [patents.google.com]

- 7. [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Reagent: Physicochemical Properties and Applications

An In-depth Technical Guide to the Safe Handling of Chloro(1,5-cyclooctadiene)iridium(I) Dimer, [Ir(cod)Cl]₂

For researchers, scientists, and drug development professionals, the proper handling of organometallic reagents is paramount to both experimental success and personal safety. Chloro(1,5-cyclooctadiene)iridium(I) dimer, with the formula [Ir(cod)Cl]₂, is a cornerstone precursor in homogeneous catalysis, pivotal in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2] Its utility, however, is matched by a reactive nature that demands a comprehensive understanding of its properties and associated hazards. This guide provides a field-proven framework for the safe and effective use of this valuable reagent, moving beyond mere procedural steps to elucidate the causality behind each recommendation.

[Ir(cod)Cl]₂ is an orange-red, crystalline solid that is generally stable in air in its solid form.[2] However, its solutions are susceptible to degradation in the presence of air and should be handled under an inert atmosphere.[2] It is a dimeric complex where two iridium(I) centers are bridged by two chloride ligands, with each iridium atom also coordinated to a 1,5-cyclooctadiene (cod) ligand.

This compound is not merely a laboratory curiosity; it is a critical starting material for a vast array of iridium(I) and iridium(III) catalysts. Its applications are extensive and include:

-

Asymmetric Hydrogenation: As a precursor to highly efficient chiral catalysts for the enantioselective reduction of olefins and ketones.

-

C-H Activation: Enabling the direct functionalization of carbon-hydrogen bonds, a transformative strategy in organic synthesis.

-

Hydrosilylation and Hydroformylation: Catalyzing the addition of Si-H and H-CHO bonds across unsaturated functionalities.

-

Allylic Substitution: Forming stereodefined carbon-carbon and carbon-heteroatom bonds.

The lability of the cyclooctadiene ligand allows for its facile replacement by other ligands, such as phosphines, carbenes, and chiral diamines, to generate a diverse library of catalytically active species.[1]

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₄Cl₂Ir₂ | [2] |

| Molecular Weight | 671.70 g/mol | [2] |

| Appearance | Orange to dark red crystalline powder | [2][3] |

| Melting Point | 205 °C (decomposes) | [4] |

| Solubility | Soluble in chloroform and toluene; slightly soluble in acetone, methanol, and dichloromethane; insoluble in water. | [4][5][6] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water. | [4] |

Hazard Identification and Toxicological Profile

While metallic iridium is of low toxicity, iridium compounds should be regarded as potentially toxic. The primary hazards associated with [Ir(cod)Cl]₂ are skin and eye irritation. Inhalation of the dust can cause respiratory tract irritation.

Toxicological Insights

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safety when handling [Ir(cod)Cl]₂ lies in a multi-layered approach that combines robust engineering controls with appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of [Ir(cod)Cl]₂ should be performed in a well-ventilated chemical fume hood to minimize the risk of inhalation. Given its sensitivity to air and moisture in solution, the use of a glovebox or Schlenk line techniques is highly recommended for preparing solutions and running reactions. These controlled atmospheres not only preserve the integrity of the compound but also provide an essential barrier against exposure.

Personal Protective Equipment: A Non-Negotiable Barrier

The selection of PPE should be based on a thorough risk assessment of the intended procedure.

| PPE Category | Specification and Rationale |

| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing. |

| Hand Protection | Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or punctures before use. For extended operations or when handling solutions, consider double-gloving. |

| Body Protection | A flame-resistant lab coat is essential. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat. |

| Respiratory Protection | Typically not required when handling small quantities in a properly functioning fume hood. If weighing out large amounts of powder outside of a contained system, a respirator with a particulate filter may be necessary. |

Safe Handling and Storage Protocols

The following protocols are designed to be self-validating systems, ensuring that safety is an integral part of the scientific workflow.

Storage

-

Atmosphere: Store [Ir(cod)Cl]₂ under an inert atmosphere (argon or nitrogen) to prevent degradation.[10]

-

Temperature: Keep the container tightly sealed and store in a refrigerator at 2-8°C.[4]

-

Light: Protect from light.[10]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Caption: Workflow for the safe storage of [Ir(cod)Cl]₂.

Weighing and Transfer

-

Solid: Weighing of the solid should ideally be done in a glovebox. If a glovebox is unavailable, weigh the compound in a fume hood, minimizing air currents to prevent dispersal of the powder.

-

Solution: Solutions should be prepared and transferred using Schlenk line techniques or in a glovebox. Use syringes or cannulas that have been purged with an inert gas to transfer solutions.

Experimental Protocol: Asymmetric Hydrogenation of an Olefin

This protocol illustrates the integration of safe handling practices into a common catalytic application of [Ir(cod)Cl]₂.

Objective: To perform an asymmetric hydrogenation of a model olefin using a chiral catalyst prepared in situ from [Ir(cod)Cl]₂.

Materials:

-

[Ir(cod)Cl]₂

-

Chiral phosphine ligand (e.g., (R)-BINAP)

-

Substrate (e.g., methyl (Z)-α-acetamidocinnamate)

-

Degassed methanol

-

Hydrogen gas (high purity)

-

Schlenk flask and other appropriate glassware

-

Autoclave or hydrogenation reactor

Procedure:

-

Catalyst Preparation (under inert atmosphere):

-

In a glovebox or on a Schlenk line, add [Ir(cod)Cl]₂ (1 mol%) and the chiral phosphine ligand (2.2 mol%) to a Schlenk flask equipped with a magnetic stir bar.

-

Safety Rationale: This step is performed under an inert atmosphere to prevent oxidation of the iridium(I) center and the phosphine ligand, which would deactivate the catalyst.

-

Add degassed methanol via a purged syringe to dissolve the catalyst precursor and ligand.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst. The solution will typically change color.

-

-

Reaction Setup:

-

In a separate flask, dissolve the olefin substrate in degassed methanol.

-

Transfer the substrate solution to the autoclave or hydrogenation reactor.

-

Safety Rationale: Using degassed solvents minimizes the introduction of oxygen, which can interfere with the catalytic cycle and potentially pose a safety hazard with hydrogen.

-

Using a cannula or purged syringe, transfer the prepared catalyst solution to the reactor containing the substrate.

-

-

Hydrogenation:

-

Seal the reactor and purge several times with low-pressure hydrogen gas to remove any residual air.

-

Safety Rationale: Thoroughly purging the reactor is critical to prevent the formation of an explosive mixture of hydrogen and oxygen.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 50 psi).

-

Stir the reaction mixture at the desired temperature until the reaction is complete (monitor by TLC, GC, or HPLC).

-

-

Workup:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen in a fume hood.

-

Safety Rationale: Venting must be done in a well-ventilated area away from ignition sources.

-

Purge the reactor with an inert gas (nitrogen or argon).

-

Open the reactor and remove the reaction mixture.

-

The solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

-

Emergency Procedures: Spill and Exposure Management

Spill Cleanup Protocol

In the event of a spill, prompt and correct action is crucial.

Caption: Step-by-step procedure for cleaning up a spill of [Ir(cod)Cl]₂.

Detailed Spill Cleanup Steps:

-

Alert and Assess: Immediately alert others in the vicinity. Assess the extent of the spill. If it is large or you are not comfortable cleaning it up, evacuate the area and contact your institution's emergency response team.

-

Protect Yourself: Don the appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.

-

Containment: For a solid spill, carefully cover it with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent for reactive chemicals. Do not use combustible materials like paper towels.

-

Collection: Once the spill is absorbed, carefully sweep the material into a clearly labeled, sealable container for hazardous waste. Avoid creating dust.

-

Decontamination: Wipe the spill area with a cloth dampened with a solvent like isopropanol to remove any remaining residue, followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Disposal: Seal the container with the spill debris and label it clearly. Dispose of it according to your institution's hazardous waste procedures.

First Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal and Decontamination

The disposal of iridium-containing waste should not be taken lightly due to the high cost and environmental concerns associated with precious metals. Whenever possible, recovery and recycling are the preferred options.

A Field-Proven Recycling Protocol for Organoiridium Waste

A recently developed method allows for the quantitative, pyrolysis-free recovery of iridium from organoiridium waste, regenerating it into a useful precursor.[11] This process is ideal for academic and small-scale industrial labs.

Principle: The organometallic waste is oxidatively degraded using common bleach (NaClO) in a basic solution to form an insoluble iridium(IV) hydroxide. This crude material is then converted back to a synthetically useful iridium salt.

Step-by-Step Neutralization and Recovery Workflow:

-

Oxidative Degradation:

-

Collect all iridium-containing waste (e.g., residues from reactions, chromatography fractions) in a designated flask.

-

In a fume hood, add a solution of sodium hypochlorite (bleach) and sodium hydroxide to the waste. The reaction can be performed at room temperature over 24 hours, followed by gentle heating to ensure completion.

-

Causality: The strongly oxidizing and basic conditions break down the organic ligands and oxidize the iridium to insoluble and stable iridium(IV) hydroxide (IrO₂·nH₂O).[11]

-

-

Isolation of Iridium Hydroxide:

-

Once the reaction is complete (indicated by the formation of a black precipitate), the solid iridium(IV) hydroxide can be isolated by filtration or centrifugation.

-

-

Conversion to Hexachloroiridate:

-

The isolated iridium(IV) hydroxide is then re-dissolved in hydrochloric acid. Treatment with a reducing agent like hydrazine, followed by re-oxidation with hydrogen peroxide, converts the iridium into hexachloroiridic acid (H₂IrCl₆).[11]

-

-

Resynthesis of [Ir(cod)Cl]₂:

-

The resulting solution of hexachloroiridic acid can then be used to resynthesize [Ir(cod)Cl]₂ by reacting it with 1,5-cyclooctadiene in an alcohol solvent, effectively closing the loop on the iridium lifecycle in the lab.[11]

-

Caption: A sustainable workflow for the recycling of organoiridium waste.

A Sobering Reminder: Lessons from a Laboratory Accident

While no specific major incident reports involving [Ir(cod)Cl]₂ are prominent in public records, the history of organometallic chemistry contains cautionary tales. The tragic death of Professor Karen Wetterhahn in 1997 from dimethylmercury poisoning after exposure to just a few drops that permeated her latex gloves serves as a stark reminder of the potential hazards of seemingly small exposures to reactive organometallic compounds.[12] Similarly, a fatal laboratory accident at UCLA in 2008 involved the pyrophoric reagent tert-butyl lithium. A research assistant was transferring the reagent when the plunger of the syringe she was using came out, causing the chemical to ignite and inflict fatal burns.[13]

These incidents, though not involving iridium, highlight critical lessons directly applicable to the handling of [Ir(cod)Cl]₂ and other reactive organometallics:

-

Never Underestimate Exposure: Even small quantities of reactive compounds can be hazardous.

-

PPE is Not Infallible: Understand the limitations of your PPE. Not all gloves are suitable for all chemicals.

-

Training is Critical: Proper, hands-on training in handling hazardous substances, including emergency procedures, is essential.

-

Risk Assessment is Paramount: Thoroughly assess the risks of every experimental step before you begin.

By integrating a deep understanding of the chemical's properties with rigorous safety protocols and a constant awareness of the potential hazards, researchers can harness the synthetic power of [Ir(cod)Cl]₂ while maintaining the highest standards of laboratory safety.

References

- Herde, J. L., Lambert, J. C., & Senoff, C. V. (1974). Cyclooctene and 1,5-Cyclooctadiene Complexes of Iridium(I). Inorganic Syntheses, 15, 18–20.

-

Kostova, I. (2025). Cytotoxic Organometallic Iridium(III) Complexes. Molecules, 30(4), 801. [Link]

-

Wikipedia contributors. (2023, December 2). Cyclooctadiene iridium chloride dimer. Wikipedia. [Link]

-

Kozlov, D. F., & Fout, A. R. (2024). Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2. Organic Process Research & Development. [Link]

-

Sadler, P. J., & Li, H. (2014). Organoiridium Complexes: Anticancer Agents and Catalysts. Accounts of Chemical Research, 47(4), 1173–1182. [Link]

-

EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

-

Rahaman, S. M. W., Daran, J.-C., Manoury, E., & Poli, R. (2016). The cyclooctadiene ligand in [IrCl(COD)]2 is hydrogenated under transfer hydrogenation conditions: A study in the presence of PPh3 and a strong base in isopropanol. Journal of Organometallic Chemistry, 829, 14-21. [Link]

-

Mukherjee, G. (2021). Why does it require organometallic salt like [Ir(COD)Cl]2 (and not IrCl3.xH2O) for metalation of proto/meso-porphyrins with Ir? ResearchGate. [Link]

-

CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

-

Wikipedia contributors. (2024, January 15). Karen Wetterhahn. Wikipedia. [Link]

-

Royal Society of Chemistry. (2020). Bimetallic cyclometalated iridium complexes bridged by a BODIPY linker. Dalton Transactions. [Link]

-

University of Toronto. (n.d.). Radioactive Waste Disposal. Environmental Health & Safety. [Link]

-

National Center for Biotechnology Information. (n.d.). Chloro(1,5-cyclooctadiene)iridium(I) dimer. PubChem. [Link]

-

J&K Scientific LLC. (2021). Chemical spill cleanup procedures. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). (2018). for the use of hazardous materials or equipment. [Link]

-

Kostova, I., & Momekov, G. (2025). Cytotoxic Organometallic Iridium(III) Complexes. Molecules, 30(4), 801. [Link]

-

University of California, Santa Barbara. (n.d.). Guide for Chemical Spill Response. Environmental Health & Safety. [Link]

-

American Elements. (n.d.). Chloro(1,5-cyclooctadiene)iridium(I) Dimer. Retrieved from [Link]

-

U.S. Chemical Safety Board. (2011). CSB Releases Investigation into 2010 Texas Tech Laboratory Accident. [Link]

-

ResearchGate. (2025). (PDF) Cyclometalated half-sandwich iridium(III) and rhodium(III) complexes as efficient agents against cancer stem-cell mammospheres. [Link]

-

University of Illinois Chicago. (n.d.). Radioactive Waste Disposal Guidelines. Environmental Health and Safety. [Link]

-

Liu, Y., et al. (2023). Cyclometalated iridium(III) complexes combined with fluconazole: antifungal activity against resistant C. albicans. Frontiers in Microbiology, 14. [Link]

-

James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(6), 2656–2660. [Link]

-

Nuclear Regulatory Commission. (n.d.). ONSITE DISPOSAL OF RADIOACTIVE WASTE. Guidance For Disposal By Subsurface Burial. [Link]

-

ResearchGate. (2025). Quenching of [Ru(bpy)3]2+ Fluorescence by Binding to Au Nanoparticles. [Link]

-

Safety & Risk Services. (n.d.). Spill Clean up Procedure. [Link]

-

Chen, Y., et al. (2022). Current status of iridium-based complexes against lung cancer. Frontiers in Pharmacology, 13. [Link]

-

Health, Safety and Environment Office, The Chinese University of Hong Kong. (n.d.). Lessons Learnt from a Tragic Chemistry Laboratory Accident in UCLA. [Link]

-

PubMed. (n.d.). Preparation of organometallic compounds from highly reactive metal powders. Retrieved from [Link]

-

Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. [Link]

-

UNC Policies. (2021). Radiation Safety Manual - Chapter 09: Disposal of Radioactive Wastes. [Link]

-

Kostova, I. (2025). Cytotoxic Organometallic Iridium(III) Complexes. Molecules, 30(4), 801. [Link]

-

MDPI. (2020). Investigation and Analysis of a Hazardous Chemical Accident in the Process Industry: Triggers, Roots, and Lessons Learned. [Link]

-

Ma, D., et al. (2019). Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells. Molecules, 24(15), 2748. [Link]

-

Royal Society of Chemistry. (2024). Anticancer iridium(iii) cyclopentadienyl complexes. Inorganic Chemistry Frontiers. [Link]

-

Environmental Marketing Services. (n.d.). Essential Facts about Radioactive Waste Disposal. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclooctadiene iridium chloride dimer - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. Chloro(1,5-cyclooctadiene)iridium(I) dimer | 12112-67-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Chloro(1,5-cyclooctadiene)iridium(I) dimer, Ir 57.2% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. mdpi.com [mdpi.com]

- 8. Current status of iridium-based complexes against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Karen Wetterhahn - Wikipedia [en.wikipedia.org]

- 13. reddit.com [reddit.com]

The Rainbow Metal's Rise: An In-depth Technical Guide to the Discovery and History of Iridium Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

From its serendipitous discovery in the early 19th century to its current indispensable role in modern synthetic chemistry, iridium has transitioned from a rare curiosity to a powerhouse of catalysis. Its unique electronic properties and ability to access multiple oxidation states have enabled chemists to forge new pathways for molecular construction, particularly in the realms of hydrogenation, C-H functionalization, and photoredox reactions. This guide provides a comprehensive overview of the pivotal moments and scientific breakthroughs that have defined the history of iridium catalysis. We will explore the fundamental discoveries, delve into the mechanistic underpinnings of key transformations, and present practical, field-proven insights for the modern researcher.

The Discovery of a "Rainbow" Element

Iridium's story begins in 1803 with the English chemist Smithson Tennant.[1][2] While investigating the insoluble residue of platinum ore dissolved in aqua regia, Tennant identified a new, extremely dense and corrosion-resistant element.[1][2] He named it "iridium" after the Greek goddess Iris, meaning "rainbow," due to the vibrant and varied colors of its salts in solution.[1][2] For much of the 19th century, iridium's extreme hardness and high melting point made it incredibly difficult to work with, limiting its applications to specialized uses like fountain pen nibs and the international standard for the meter and kilogram.[1] Its catalytic potential remained largely unexplored for over a century.

Early Sparks of Catalytic Activity: Vaska's Complex and the Dawn of a New Era

While scattered observations of iridium's catalytic activity likely exist in early literature, a significant milestone in the journey of iridium catalysis was the discovery and characterization of Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], in the early 1960s.[2] Synthesized by Lauri Vaska and J.W. DiLuzio, this square planar iridium(I) complex exhibited the remarkable ability to undergo reversible oxidative addition with small molecules like H₂ and O₂.[2][3][4] This reactivity provided a tangible model for understanding the elementary steps of many catalytic processes and foreshadowed iridium's future role in catalysis.[4] Vaska's work on low-valent iridium complexes was instrumental in laying the groundwork for the development of highly active and selective catalysts in the decades to follow.[2]

The Game-Changer: Crabtree's Catalyst and the Conquest of Hindered Alkenes

The 1970s marked a turning point in iridium catalysis with the development of "Crabtree's catalyst," [Ir(cod)(PCy₃)(py)]PF₆, by Robert H. Crabtree.[5] This cationic iridium(I) complex demonstrated unprecedented activity for the hydrogenation of highly substituted and sterically hindered alkenes, substrates that were notoriously difficult to reduce with existing catalysts like Wilkinson's rhodium catalyst.[5] The success of Crabtree's catalyst stemmed from its ability to readily coordinate to even tetrasubstituted olefins, a feat that was challenging for other catalysts.[5]

The generally accepted mechanism for hydrogenation with Crabtree's catalyst involves an Ir(I)/Ir(III) catalytic cycle. More recent studies, however, have suggested the possibility of an Ir(III)/Ir(V) cycle for related systems, highlighting the rich and complex mechanistic landscape of iridium catalysis.[6]

Characterization of Crabtree's Catalyst

Crabtree's catalyst is an air-stable, orange crystalline solid.[7] Its structure has been extensively characterized by various spectroscopic methods.

| Technique | Key Features |

| ¹H NMR | Resonances corresponding to the pyridine, cyclooctadiene (COD), and tricyclohexylphosphine (PCy₃) ligands. |

| ³¹P NMR | A characteristic singlet for the PCy₃ ligand. |

| IR Spectroscopy | Vibrational modes associated with the ligands and the PF₆⁻ counterion. |

The Rise of Asymmetric Catalysis: Iridium's Role in Chiral Synthesis

The development of Crabtree's catalyst set the stage for one of the most significant applications of iridium: asymmetric hydrogenation. The ability to create chiral molecules with high enantioselectivity is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its stereochemistry.[8] Iridium catalysts, particularly those modified with chiral ligands, have emerged as powerful tools for the enantioselective reduction of a wide range of prochiral substrates, including olefins, ketones, and imines.[8]

Asymmetric Hydrogenation of Olefins

Iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins has been a major area of research. The development of chiral phosphine-oxazoline (PHOX) ligands was a significant breakthrough in this area.

Asymmetric Hydrogenation of Ketones and Imines

The enantioselective reduction of ketones and imines to chiral alcohols and amines, respectively, is a cornerstone of modern organic synthesis. Iridium catalysts have proven to be highly effective for these transformations, often providing access to valuable chiral building blocks with excellent enantioselectivities. A variety of chiral ligands, including those based on ferrocene (e.g., WalPhos) and bidentate phosphines (e.g., BiPheP), have been successfully employed in these reactions.[8]

The mechanism of iridium-catalyzed asymmetric hydrogenation of imines is often proposed to proceed through an "outer-sphere" pathway. In this mechanism, the iridium hydride complex does not directly coordinate to the imine. Instead, a proton is transferred from the iridium dihydrogen complex to the imine, forming an iminium ion, which is then reduced by hydride transfer from the iridium center.[8]

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

This protocol is a representative example of an iridium-catalyzed asymmetric hydrogenation of an aromatic ketone.

Materials:

-

[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

Chiral ligand (e.g., (R)-BINAP)

-

Substrate (e.g., acetophenone)

-

Degassed solvent (e.g., methanol)

-

Hydrogen gas (high purity)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).

-

Degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: The substrate, acetophenone (1.0 mmol), is added to the flask.

-

The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The flask is purged with hydrogen gas (3 cycles of vacuum/backfill).

-

Hydrogenation: The reaction is stirred under a positive pressure of hydrogen (e.g., 10 atm) at a specified temperature (e.g., 25 °C) for a designated time (e.g., 12 hours).

-

Workup and Analysis: Upon completion, the excess hydrogen is carefully vented. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral alcohol.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

C–H Activation: A New Frontier in Chemical Synthesis

The selective functionalization of otherwise inert carbon-hydrogen (C–H) bonds is a long-standing goal in organic synthesis. Iridium catalysis has been at the forefront of this field, enabling the development of novel methods for C–C and C-heteroatom bond formation.[9]

Iridium-Catalyzed Borylation of Arenes

The direct borylation of arenes and heteroarenes via C–H activation is a powerful tool for the synthesis of aryl and heteroaryl boronic esters, which are versatile intermediates in cross-coupling reactions.[10] Iridium catalysts, often in conjunction with bipyridine-based ligands, have shown exceptional activity and selectivity in these transformations.[10] The reactions typically proceed with high regioselectivity, favoring the less sterically hindered C–H bonds.[10]

The catalytic cycle for iridium-catalyzed C–H borylation is thought to involve an Ir(III)/Ir(V) pathway.[11]

Iridium-Catalyzed C–H Amination

The direct amination of C–H bonds provides a streamlined approach to the synthesis of anilines and other nitrogen-containing compounds. Iridium catalysts have been successfully employed in directed C–H amination reactions, where a directing group on the substrate guides the catalyst to a specific C–H bond.[9][12] This strategy allows for high levels of regioselectivity in the functionalization of complex molecules.[12]

Harnessing the Power of Light: Iridium in Photoredox Catalysis

In recent years, visible-light photoredox catalysis has emerged as a powerful platform for organic synthesis, enabling a wide array of transformations under mild reaction conditions.[13] Iridium complexes, particularly polypyridyl complexes such as [Ir(ppy)₃] and [Ir(ppy)₂(dtbbpy)]PF₆, have played a central role in this revolution.[14][15] These complexes possess favorable photophysical properties, including strong absorption of visible light, long-lived excited states, and tunable redox potentials, making them highly effective photocatalysts.[13]

Upon irradiation with visible light, the iridium photocatalyst is promoted to an excited state, which can then engage in single-electron transfer (SET) with a substrate, initiating a radical cascade. This process has been applied to a diverse range of reactions, including atom transfer radical polymerization, trifluoromethylation, and C–H functionalization.

The general mechanism of iridium photoredox catalysis involves the following key steps:

-